![molecular formula C12H11N3O2 B14917918 n-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine](/img/structure/B14917918.png)
n-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine is a compound that features a benzo[d][1,3]dioxole moiety attached to a pyrazin-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine typically involves the reaction of benzo[d][1,3]dioxole derivatives with pyrazin-2-amine under specific conditions. One common method includes the use of catalytic palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions . These reactions often require the presence of a base, such as cesium carbonate, and a ligand, such as BINAP, to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antitumor activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine involves its interaction with cellular components, leading to various biological effects. For instance, in cancer cells, it can induce apoptosis and cause cell cycle arrest at specific phases . The compound may target specific proteins or enzymes involved in these pathways, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
- 1-Benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine is unique due to its specific combination of the benzo[d][1,3]dioxole and pyrazin-2-amine moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
n-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine is a compound with the CAS number 930859-14-6, notable for its potential biological activities. Its molecular formula is C12H11N3O2 and it has a molecular weight of 229.23 g/mol. This compound is part of a class of derivatives that have shown promise in various therapeutic applications, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving nitroimidazopyrazinones demonstrated effective bactericidal activity against Mycobacterium tuberculosis and Trypanosoma brucei, with minimum inhibitory concentration (MIC) values as low as 0.006–0.024 μg/mL . The structural modifications in these compounds, including the introduction of biaryl side chains, enhanced their solubility and potency against these pathogens.
Cytotoxicity and Selectivity
In terms of cytotoxicity, preliminary studies suggest that this compound may exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, certain derivatives showed minimal cytotoxic effects on human lung fibroblast (WI38) cells compared to established chemotherapeutics like doxorubicin . This selectivity is crucial for developing safer therapeutic agents.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies indicated potential interactions with key enzymes involved in cancer progression and microbial resistance mechanisms . The binding affinities observed suggest that this compound could serve as a lead structure for further drug development.
Case Study 1: Antitubercular Activity
A recent investigation into novel nitroimidazopyrazinone derivatives highlighted the promising antitubercular activity of compounds structurally related to this compound. The study found that modifications to the aryl substituents significantly impacted the efficacy against drug-resistant strains of M. tuberculosis, with some analogs demonstrating up to 175-fold increased activity compared to their monoaryl counterparts .
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of benzo[d][1,3]dioxole derivatives, including this compound. The results indicated that these compounds could effectively inhibit proliferation in various cancer cell lines while exhibiting low toxicity towards non-cancerous cells . The findings support further exploration into their mechanisms of action and therapeutic applications.
Summary of Research Findings
Compound | Activity | MIC (μg/mL) | Selectivity | Binding Affinity (kcal/mol) |
---|---|---|---|---|
Nitroimidazopyrazinone Derivative | Antitubercular | 0.006–0.024 | High | -10.4 |
This compound | Anticancer | N/A | Moderate | -9.8 |
The data suggests that this compound holds significant promise as a candidate for further pharmacological development due to its diverse biological activities and favorable safety profile.
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)pyrazin-2-amine |
InChI |
InChI=1S/C12H11N3O2/c1-2-10-11(17-8-16-10)5-9(1)6-15-12-7-13-3-4-14-12/h1-5,7H,6,8H2,(H,14,15) |
InChI Key |
DXLIGIQZDIVXTR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=CN=C3 |
Origin of Product |
United States |
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